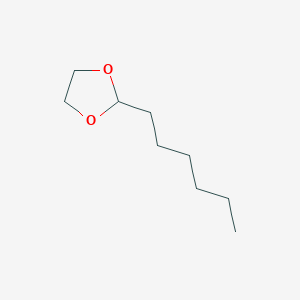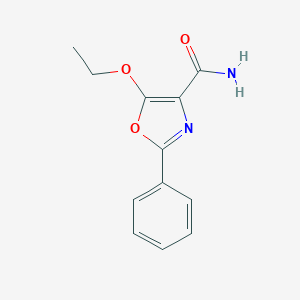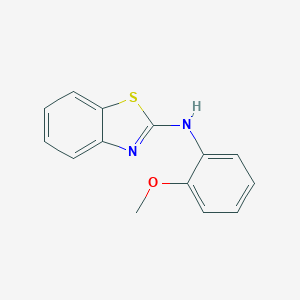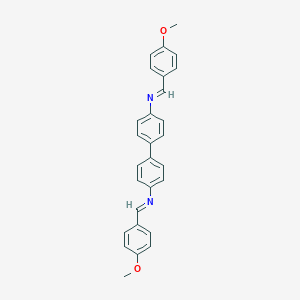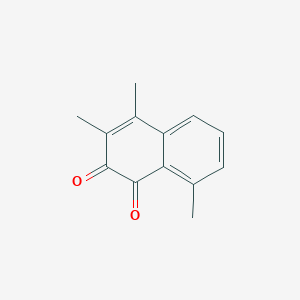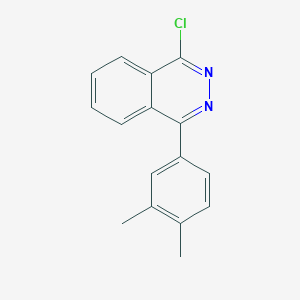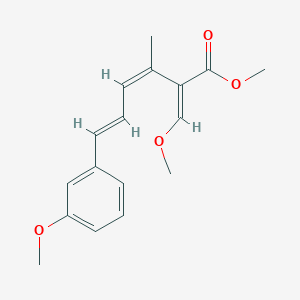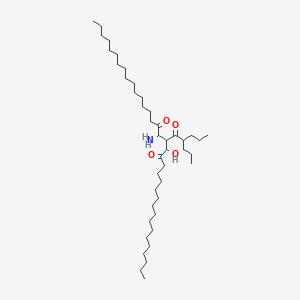
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione, also known as AHPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is not fully understood. However, studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical And Physiological Effects
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have several biochemical and physiological effects. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an exciting area of research. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione. One area of research is its potential applications in the field of cancer treatment. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells, making it a potential candidate for further research. Another area of research is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione to make it more accessible for further research.
Conclusion:
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a potential candidate for further research. However, the complex synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a limitation for further research. Future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione and exploring its potential applications in the field of medicine.
Synthesis Methods
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione intermediate, which is then reacted with other reagents to form the final product. The synthesis of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas for 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its anti-cancer properties. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
CAS RN |
138404-96-3 |
|---|---|
Product Name |
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
Molecular Formula |
C43H84N2O4 |
Molecular Weight |
678.1 g/mol |
IUPAC Name |
17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
InChI |
InChI=1S/C43H83NO4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-35-38(45)41(44)40(42(47)37(33-7-3)34-8-4)43(48)39(46)36-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h37,40-41,43,48H,5-36,44H2,1-4H3 |
InChI Key |
HMDFKQQSXZVUES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
synonyms |
1,3-DDVPO 1,3-dihexadecanoylamino-2-valproyl-propan-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



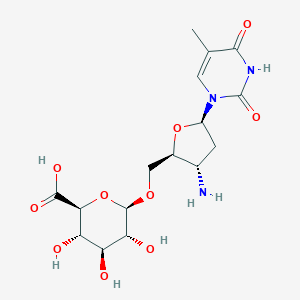
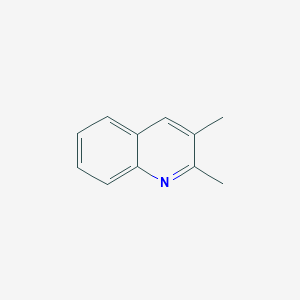
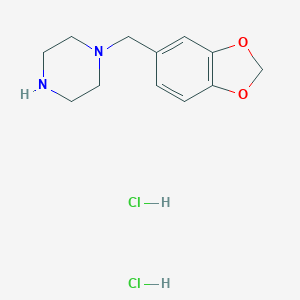

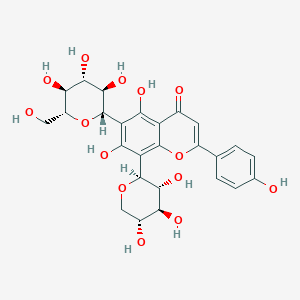
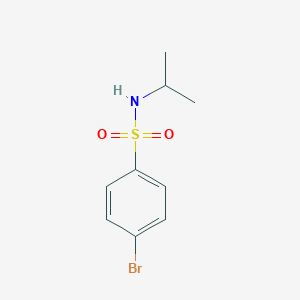
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
